molecular formula C22H20O B1215808 (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene CAS No. 68684-63-9

(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene

Cat. No.: B1215808
CAS No.: 68684-63-9
M. Wt: 300.4 g/mol
InChI Key: YJVFSITVRZYTHO-QURGRASLSA-N
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Description

(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene is an organic compound with the molecular formula C22H20O. It is known for its unique structure, which includes a phenol group attached to a butenyl chain with two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

68684-63-9

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(E)-1,2-diphenylbut-1-enyl]phenol

InChI

InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21+

InChI Key

YJVFSITVRZYTHO-QURGRASLSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)O)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

1,2-diphenyl-1-(4-hydroxyphenyl)but-1-ene
1-(4-hydroxyphenyl)-1,2-diphenyl-1-butene
1-(4-hydroxyphenyl)-1,2-diphenylbut-1-ene
1-HPDPB
tamoxifen metabolite E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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